2-(Chloromethyl)-5-methylpyridine
Overview
Description
Synthesis Analysis
There is a mention of a synthesis involving 2-chloromethyl pyridine in a study . Alkynyl alcohol derivatives were synthesized using 2-chloromethyl pyridine, propargyl alcohol, and bromotetradecane. The structure was confirmed by 1H NMR, 13C NMR, MS, and FTIR .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For instance, the FT-IR and FT-Raman spectrum of 1-(chloromethyl)-2-methyl naphthalene were recorded, and the optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, Raman scattering activities were investigated .Chemical Reactions Analysis
A study mentions a reaction involving 2-chloromethyl pyridine . Alkynyl alcohol derivatives were synthesized using 2-chloromethyl pyridine, propargyl alcohol, and bromotetradecane .Scientific Research Applications
1. Intermediate in Medicines and Pesticides
2-(Chloromethyl)-5-methylpyridine and its derivatives are important intermediates in the production of various medicines and pesticides. Research by Su Li (2005) in "Modern Agrochemicals" highlights the use of extraction, distillation, and chromatography to purify these compounds, achieving a purity surpassing 99% (Su Li, 2005).
2. Synthesis and Characterization
The synthesis routes and characterization of this compound have been extensively studied. Zhao Bao (2003) in "Fine Chemical Intermediates" reviewed various preparation methods from different starting materials, highlighting the versatility and significance of this compound in chemical synthesis (Zhao Bao, 2003).
3. Catalysis in Organic Reactions
This compound has been utilized in catalyzing organic reactions. For instance, the study by Claire Thoumazet et al. (2003) in "Organometallics" demonstrated the use of a related compound as an efficient catalyst in the transfer hydrogenation of ketones, showing its application in advanced organic synthesis (Claire Thoumazet et al., 2003).
4. Development of Antimicrobial Agents
Research into the antimicrobial properties of derivatives of this compound has been conducted. B. Gangadasu et al. (2009) in the "European Journal of Medicinal Chemistry" synthesized derivatives and studied their antimicrobial activity, highlighting the potential of these compounds in medical applications (B. Gangadasu et al., 2009).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(chloromethyl)-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-2-3-7(4-8)9-5-6/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOPKPMEGUYUCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343182 | |
Record name | 2-(chloromethyl)-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-01-1 | |
Record name | 2-(chloromethyl)-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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